3-Bromo-N-methoxy-N-methylbenzamide
Overview
Description
3-Bromo-N-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 207681-67-2 . It has a molecular weight of 244.09 and its IUPAC name is 3-bromo-N-methoxy-N-methylbenzamide . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-N-methoxy-N-methylbenzamide is 1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 . The InChI key is VPWARUVASBJSPY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Bromo-N-methoxy-N-methylbenzamide is a liquid at room temperature . It has a molecular weight of 244.09 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Research by Kametani et al. (1972) explored the synthesis of narwedine-type enones using derivatives of N-methylbenzamide, demonstrating its utility in the synthesis of complex organic compounds (Kametani et al., 1972).
Pharmaceutical Applications
- A study by de Paulis et al. (1985) synthesized a series of compounds from N-methylbenzamides, examining their properties as potential neuroleptic agents, highlighting the relevance of N-methylbenzamide derivatives in medicinal chemistry (de Paulis et al., 1985).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) researched the synthesis and characterization of zinc phthalocyanine substituted with benzamide derivatives, including N-methylbenzamide. These compounds exhibit potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Development of Radioactive Tracers
- Mertens et al. (1994) conducted a study on the synthesis of radioiodinated ligands for serotonin receptors, using N-methylbenzamide derivatives. These compounds are valuable for developing tracers in gamma-emission tomography (Mertens et al., 1994).
Antibacterial Research
- Haydon et al. (2010) examined the synthesis and characterization of N-methylbenzamide derivatives as potent inhibitors of bacterial cell division, demonstrating the potential of these compounds in developing new antibacterial agents (Haydon et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWARUVASBJSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478936 | |
Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-methoxy-N-methylbenzamide | |
CAS RN |
207681-67-2 | |
Record name | 3-Bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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